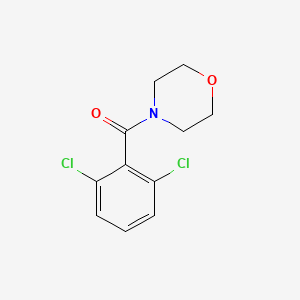

4-(2,6-dichlorobenzoyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholine derivatives, including structures similar to 4-(2,6-dichlorobenzoyl)morpholine, typically involves strategic chemical reactions such as the Buchwald–Hartwig amination. For example, new series of quinolines substituted with morpholinyl groups were synthesized via Buchwald–Hartwig amination, yielding significant results in terms of chemical bonding and reactivity, indicative of the complex synthesis pathways that might be involved in the production of 4-(2,6-dichlorobenzoyl)morpholine analogs (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(2,6-dichlorobenzoyl)morpholine has been elucidated using crystallography and spectroscopy techniques. For instance, the crystal structure of 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride reveals the morpholine unit adopting an almost ideal chair conformation, highlighting the potential structural conformations that 4-(2,6-dichlorobenzoyl)morpholine may exhibit (Gao Cao & A. Hu, 2006).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are characterized by their versatility and specificity. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates the compound's ability to engage in reactions leading to the formation of bioactive molecules with potential antibacterial and antioxidant activities (Mamatha S.V et al., 2019).

科学的研究の応用

Synthetic Applications and Complex Formation

N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride Synthesis : The study by Singh et al. (2000) outlines the synthesis of the first tellurated derivatives of morpholine, which react with palladium(II) and mercury(II) to form complexes. These complexes are structurally characterized and indicate the coordination through Te only, demonstrating the versatility of morpholine derivatives in forming organometallic complexes Singh et al., 2000.

Biological Activity

Antibacterial and Antimicrobial Properties : Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant bacterial strains. The compound showed significant modulating activity, especially when combined with amikacin against Pseudomonas aeruginosa, highlighting its potential use in overcoming antibiotic resistance Oliveira et al., 2015.

Medicinal Chemistry and Pharmacological Activity

Morpholine as a Privileged Structure in Drug Design : Kourounakis et al. (2020) provided a comprehensive review on the medicinal chemistry and pharmacological activity of morpholine-containing bioactive molecules. The morpholine ring, due to its favorable physicochemical and biological properties, has been utilized in numerous approved and experimental drugs. This review highlights the importance of the morpholine scaffold in enhancing the potency and pharmacokinetics of therapeutic agents Kourounakis et al., 2020.

Structural Chemistry and Crystallography

4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine : A study by Mamatha S.V et al. (2019) focused on the synthesis, characterization, and biological evaluation of a morpholine derivative with remarkable anti-tuberculosis activity. The compound's crystal structure was determined, revealing its potential as a new biomass solvent with significant biological activities Mamatha S.V et al., 2019.

Catalysis and Chemical Reactions

Palladium(II) Complexes as Catalysts for the Heck Reaction : Singh et al. (2013) explored the synthesis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, demonstrating their efficacy as catalysts for the Heck reaction. These complexes showed high turnover numbers and frequency, indicating their potential utility in organic synthesis Singh et al., 2013.

特性

IUPAC Name |

(2,6-dichlorophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKHVUQRRMBURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)